molecular formula C17H13NO4 B15153475 Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

Cat. No.: B15153475
M. Wt: 295.29 g/mol
InChI Key: DNOVQGNNZLRPEF-UHFFFAOYSA-N
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Description

Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound belonging to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its unique chemical structure, which includes a phenyl group and a carboxylate ester, making it a valuable molecule in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate typically involves the reaction of phthalic anhydride with aniline to form the intermediate isoindole-1,3-dione. This intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols, amines, or hydrocarbons.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can be compared with other isoindole derivatives such as:

    Phthalic anhydride: A precursor in the synthesis of isoindole derivatives, but lacks the ester and phenyl groups.

    N-phenylphthalimide: Similar structure but without the ester group, used in different synthetic applications.

    Isoindoline-1,3-dione: The core structure of the compound, used as an intermediate in various organic syntheses.

The uniqueness of this compound lies in its combination of the isoindole core with the phenyl and ester groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

ethyl 1,3-dioxo-2-phenylisoindole-5-carboxylate

InChI

InChI=1S/C17H13NO4/c1-2-22-17(21)11-8-9-13-14(10-11)16(20)18(15(13)19)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

DNOVQGNNZLRPEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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